molecular formula C10H9FN2O2S B1483101 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2092490-89-4

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483101
CAS No.: 2092490-89-4
M. Wt: 240.26 g/mol
InChI Key: VCRDDIRWGZSUMY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9FN2O2S and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRDDIRWGZSUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a novel compound within the pyrazole derivatives class, notable for its unique structural features, including a fluoroethyl group and a thiophene moiety. Its potential biological activities make it an interesting candidate for medicinal chemistry research.

  • Chemical Formula: C10H10FN3OS
  • Molecular Weight: 239.27 g/mol
  • Structure Features: The compound contains a pyrazole ring, a thiophene ring, and a carboxylic acid functional group which may contribute to its biological activity.

While specific mechanisms of action for this compound have not been extensively documented, it is hypothesized that the fluoroethyl group enhances binding affinity to biological targets, while the thiophene moiety may improve stability and bioavailability. The presence of the carboxylic acid group could also facilitate interactions with enzymes or receptors through hydrogen bonding.

Biological Activity

The biological activity of this compound has been explored in several areas:

  • Anticancer Activity:
    • Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties. Compounds with similar structures have shown cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of specific signaling pathways related to cancer progression .
  • Antimicrobial Properties:
    • Similar pyrazole derivatives have demonstrated antifungal and antibacterial activities. The structural characteristics of this compound may confer similar properties, although specific studies are needed to confirm this .
  • Enzyme Inhibition:
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which is a common mechanism for many medicinal compounds. This inhibition could lead to therapeutic effects in various diseases, including cancer and inflammation.

Research Findings and Case Studies

The following table summarizes some relevant findings regarding the biological activity of related pyrazole compounds:

Compound NameActivity TypeKey Findings
EF24 (a piperidinone derivative)AnticancerExhibited significant activity against lung and breast cancer cell lines through NF-κB pathway modulation .
3-(Difluoromethyl)-1-methyl-1H-pyrazoleAntifungalDemonstrated higher antifungal activity against phytopathogenic fungi compared to standard treatments .
Various pyrazole derivativesEnzyme InhibitionShowed potential as inhibitors for enzymes involved in cancer progression, impacting pathways like apoptosis and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.